(R)-1-(3-bromophenyl)ethanamine CAS number and properties
(R)-1-(3-bromophenyl)ethanamine CAS number and properties
An In-depth Technical Guide to (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1-(3-bromophenyl)ethanamine, a chiral amine of significant interest in the synthesis of pharmaceutical intermediates. Its unique structural features make it a valuable building block in the development of complex, biologically active molecules. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and discusses its applications in the field of drug discovery.
Chemical Identity and Properties
(R)-1-(3-bromophenyl)ethanamine is a chiral primary amine. The presence of a bromine atom on the phenyl ring and a chiral center at the benzylic position makes it a versatile synthon for introducing both chirality and a site for further molecular elaboration, often through cross-coupling reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 176707-77-0[1][2] |
| Molecular Formula | C₈H₁₀BrN[1][3][4] |
| Molecular Weight | 200.08 g/mol [1][4] |
| InChI | InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1[1][3] |
| InChIKey | LIBZHYLTOAGURM-ZCFIWIBFSA-N[1] |
| Canonical SMILES | CC(C1=CC(=CC=C1)Br)N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Liquid | [1][3] |
| Color | Orange | [5] |
| Purity | 97% - 98% | [1][3] |
| Boiling Point | 96 °C at 4 mmHg | [5] |
| 110 °C at 9 mmHg (for (S)-enantiomer) | [6] | |
| Melting Point | < -40 °C (for (S)-enantiomer) | [6] |
| Density | 1.33 g/cm³ (for (S)-enantiomer) | [6] |
| Solubility | Immiscible with water (for (S)-enantiomer) | [5][7] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature or 2-8 °C.[1][5] |
Synthesis and Reactivity
(R)-1-(3-bromophenyl)ethanamine is typically synthesized through the asymmetric reduction of a precursor ketone or ketoxime. The bromine atom on the aromatic ring serves as a convenient handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.
Synthesis Protocol: Asymmetric Reduction of 1-(3-bromophenyl)ethanone oxime
A general method for the synthesis of (R)-1-(3-bromophenyl)ethanamine involves the catalytic asymmetric reduction of N-[1-(3-bromophenyl)ethylidene]hydroxylamine.[1]
Experimental Protocol:
-
Reaction Setup: A glass vial is charged with 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of a chiral ruthenium catalyst such as RuCl(Cymene)(S-tol-Binap)Cl, 5 equivalents of an appropriate additive, and methanol (70 volumes relative to the oxime).[1]
-
Hydrogenation: The vial is placed in a parallel autoclave, which is then pressurized with hydrogen gas to 30 bar.[1]
-
Reaction Conditions: The reaction mixture is heated to 90 °C and maintained for 24 hours.[1]
-
Work-up and Analysis: After cooling to 20 °C, the reaction mixture is diluted with isopropyl alcohol. The enantiomeric excess and yield of the product, (R)-1-(3-bromophenyl)ethanamine, are determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
Reactivity: Ullmann Coupling
The bromo-substituted phenyl group of (R)-1-(3-bromophenyl)ethanamine makes it an excellent substrate for copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. This reaction is pivotal for forming carbon-nitrogen or carbon-carbon bonds, allowing for the connection of the amine to various aromatic systems. The (S)-enantiomer is noted to participate in Ullmann coupling reactions with N-H containing heteroarenes using a copper iodide catalyst.[7]
General Experimental Protocol for Ullmann Coupling: A typical Ullmann coupling reaction involves the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often at elevated temperatures. For the coupling of (R)-1-(3-bromophenyl)ethanamine with a nucleophile (e.g., an N-H containing heteroarene), the following general steps would apply:
-
Reagents: To a reaction vessel are added (R)-1-(3-bromophenyl)ethanamine, the coupling partner (e.g., a heteroarene), a copper(I) salt (e.g., CuI), a ligand (such as L-proline or N,N-dimethylglycine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable high-boiling solvent (e.g., DMSO or DMF).
-
Reaction Conditions: The mixture is heated, potentially under microwave irradiation to accelerate the reaction, until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired N-arylated product.
Applications in Drug Development
(R)-1-(3-bromophenyl)ethanamine serves as a crucial pharmaceutical intermediate in the synthesis of chiral drugs. The stereochemistry at the ethylamine side chain is often critical for achieving the desired biological activity and selectivity for a specific biological target.
The primary utility of this compound lies in its role as a scaffold. The amine group can be acylated or alkylated, while the bromophenyl moiety can undergo further transformations, most notably palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann). This dual functionality allows for the systematic construction of diverse libraries of compounds for screening in drug discovery programs.
While this compound is not an active pharmaceutical ingredient itself, it is a key component in the synthesis of molecules that may interact with various signaling pathways implicated in disease. The development of prodrugs is another area where amine-containing molecules are of interest to improve pharmacokinetic properties.
Safety Information
(R)-1-(3-bromophenyl)ethanamine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage.[1] | |
| Skin Sensitization (Category 1) | GHS07 | H317: May cause an allergic skin reaction.[1] | |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | GHS09 | H411: Toxic to aquatic life with long lasting effects.[1] |
Precautionary Statements: P273, P280, P305+P351+P338, P310[1]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
References
- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 2. (R)-1-(3-BROMOPHENYL)ETHANAMINE | VSNCHEM [vsnchem.com]
- 3. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]
- 4. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 7. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
